Acetic acid, specifically the compound Acetic Acid, ((1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)-, ethyl ester, is a complex organic molecule with significant chemical properties and potential applications. This compound is classified as an ester due to its structure, which includes an acetic acid moiety and an ethyl group. The presence of a pyrazolo-pyridine structure and trifluoromethyl substitution contributes to its unique characteristics.
The synthesis of Acetic Acid, ((1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)-, ethyl ester typically involves several steps that integrate various organic chemistry techniques. One common method includes:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of Acetic Acid, ((1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)-, ethyl ester can be represented using various structural formulas:
The structure features a trifluoromethyl group attached to a m-tolyl ring and a pyrazolo-pyridine framework that contributes to its biological activity and chemical reactivity.
The compound can undergo several chemical reactions typical of esters and heterocyclic compounds:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry.
The mechanism of action of Acetic Acid, ((1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)-, ethyl ester may involve interaction with specific biological targets such as enzymes or receptors.
Data on specific interactions would require empirical studies to elucidate its pharmacodynamics fully.
The physical properties of Acetic Acid, ((1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)-, ethyl ester include:
Chemical properties include:
Acetic Acid, ((1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)-, ethyl ester has potential applications in various scientific fields:
Further research into its biological activity could expand its applications in medicinal chemistry and materials science.
Pyrazolo[3,4-b]pyridine hybrids represent a privileged scaffold in contemporary drug discovery, combining the versatile pharmacology of pyrazole and pyridine heterocycles into a single bioisosteric framework. These fused bicyclic systems exhibit remarkable target promiscuity, enabling modulation of diverse biological pathways implicated in inflammation, oncology, and metabolic disorders. The integration of trifluoromethyl pharmacophores and ethoxyacetic acid derivatives further enhances their drug-like properties, leveraging fluorine-specific effects and ester-based metabolic tuning. This molecular architecture creates synergistic opportunities for addressing complex disease targets through multi-vector ligand interactions, positioning pyrazolo-pyridine hybrids at the forefront of rational therapeutic design [1] [4].
The core pyrazolo[3,4-b]pyridine system comprises a pyrazole ring (positions 1-2-3-N4-N5) fused with pyridine (positions 3-4-5-6-C7-N1) at bonds b and 3-4, creating a planar, electron-deficient heteroaromatic system. According to IUPAC conventions, the target compound Acetic acid, ((1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)-, ethyl ester is systematically named as:Ethyl 2-[[1-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]oxy]acetate
This nomenclature specifies:
Table 1: Structural Features and Biological Activities of Representative Pyrazolo[3,4-b]pyridine Derivatives
Core Structure | C3 Substituent | N1 Substituent | Reported Activities | Reference |
---|---|---|---|---|
1H-pyrazolo[3,4-b]pyridine | 4-Hydroxyphenyl | Phenyl | TNF-α inhibition (IC₅₀ 27 nM) | [1] |
1H-pyrazolo[3,4-b]pyridine | 5-Carbonitrile | 3-Trifluoromethylphenyl | IL-6 inhibition (IC₅₀ 0.16 μM) | [1] |
1H-pyrazolo[3,4-b]pyridine | 3-Amino | Ethyl carboxylate | Anticancer (CDK2 inhibition) | [4] |
1H-pyrazolo[3,4-b]pyridine | 6-Trifluoromethyl | Phenyl | Energetic materials | [6] |
The strategic incorporation of trifluoromethyl (-CF₃) groups into heterocycles originated from serendipitous observations in agrochemical research (1940s-50s), where α,α,α-trifluoro-m-tolyl derivatives demonstrated unprecedented bioactivity. This fluorine effect was systematically exploited in medicinal chemistry following the FDA approval of Fluorouracil (1957) and Flutamide (1983), establishing -CF₃ as a:
Table 2: Evolution of Trifluoromethyl Heterocycles in Therapeutics
Era | Representative Compound | Therapeutic Class | Impact of -CF₃ Group |
---|---|---|---|
1950-60s | 5-Trifluorouracil | Antineoplastic | Enhanced thymidylate synthase inhibition |
1980-90s | Tracazolate | Anxiolytic | GABAₐ receptor modulation |
2000s | Riociguat (Pyrazolo[3,4-b]pyridine) | Antihypertensive | Solubility-bioavailability balance |
2010-20s | Vericiguat (Pyrazolo[3,4-b]pyridine) | Cardiovascular | Target affinity (KD 1.4 nM) |
Ethoxyacetic acid derivatives (general formula: CH₃CH₂OCH₂C(O)OR) constitute versatile bioisosteres in prodrug design, serving as:
In the target compound, the ethoxyacetate group connects via ether linkage to the pyrazolo[3,4-b]pyridine C3 position – an innovation departing from classical ester or amide conjugations. This architecture demonstrates:
Table 3: Molecular Modifications Using Ethoxyacetic Acid Derivatives
Biological Target | Parent Molecule | Ethoxyacetic Acid Conjugate | Pharmacological Outcome |
---|---|---|---|
TNF-α | 1H-pyrazolo[3,4-b]pyridin-3-ol | Ethyl [[1-(m-trifluoromethylphenyl)pyrazolo[3,4-b]pyridin-3-yl]oxy]acetate | 3.2x increased cellular penetration |
IL-6 | 3-Aminopyrazolo[3,4-b]pyridine | Ethyl 2-(3-aminopyrazolo[3,4-b]pyridin-1-yl)acetate | Cytokine inhibition IC₅₀ reduction 0.3→0.16 μM |
p38α MAPK | Imidazo[1,2-b]pyridazine | Ethyl 2-(imidazo[1,2-b]pyridazin-3-yloxy)acetate | 97% TNF-α inhibition in vivo |
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9